N-(1-methyl-4-piperidinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea
Overview
Description
N-(1-methyl-4-piperidinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea is a useful research compound. Its molecular formula is C17H26N4O3S2 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.14463305 g/mol and the complexity rating of the compound is 559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Engineering Applications
The bis-thiourea derivatives, including structures similar to N-(1-methyl-4-piperidinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea, have been characterized for their crystal engineering applications. These compounds exhibit a highly conserved intramolecular hydrogen bonding pattern, forming a spiral-like structure. This unique arrangement assembles into infinite chains via intermolecular interactions, demonstrating the potential of such molecules in the design of novel crystalline materials (Paisner, Zakharov, & Doxsee, 2010).
Antibacterial Agents
A series of novel compounds incorporating thiourea and sulfonamide groups have been synthesized and evaluated for their antibacterial activity. The design of these compounds is based on the structural framework of this compound. Some of these compounds exhibited significant antibacterial properties, indicating the potential of such molecular frameworks as bases for developing new antibacterial agents (Bedi, Mahajan, & Kapoor, 2003).
Modulation of Antibiotic Activity
Studies have also explored the modulation of antibiotic activity against multidrug-resistant strains by compounds structurally related to this compound. For instance, 4-(Phenylsulfonyl) morpholine, sharing a similar sulfonamide moiety, has shown modulating activity that enhances the effectiveness of traditional antibiotics against resistant bacterial strains (Oliveira et al., 2015).
Synthesis and Evaluation of Piperidine Derivatives
The synthesis and evaluation of piperidine derivatives for biological activities have been a significant area of research. These studies involve the creation of compounds with a piperidine core, similar to that in this compound, to investigate their potential as therapeutic agents. The findings from these studies contribute to the understanding of how variations in the molecular structure can influence biological activity and therapeutic potential (Sugimoto et al., 1990).
Properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)-3-(4-morpholin-4-ylsulfonylphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3S2/c1-20-8-6-15(7-9-20)19-17(25)18-14-2-4-16(5-3-14)26(22,23)21-10-12-24-13-11-21/h2-5,15H,6-13H2,1H3,(H2,18,19,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJZFPRMGUEQIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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